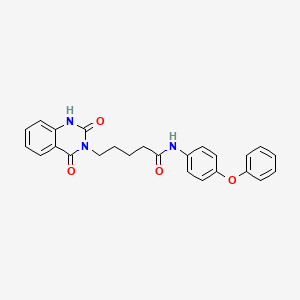
5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)pentanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring, and a phenoxyphenyl group attached to a pentanamide chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)pentanamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Attachment of the Pentanamide Chain: The pentanamide chain can be introduced through a nucleophilic substitution reaction, where the quinazolinone core reacts with a suitable pentanoyl chloride in the presence of a base such as triethylamine.
Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group can be attached via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate phenoxyphenyl boronic acid or halide derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting the carbonyl groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenoxyphenyl group or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halides, boronic acids, and organometallic compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroxylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, quinazolinone derivatives are studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound may exhibit similar biological activities, making it a candidate for drug discovery and development.
Medicine
The compound’s potential therapeutic applications could include anti-inflammatory, anticancer, and antiviral activities. Its ability to interact with specific molecular targets in the body makes it a promising lead compound for the development of new medications.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties may contribute to the development of new materials with desirable characteristics.
Mechanism of Action
The mechanism of action of 5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)pentanamide would depend on its specific biological activity. Generally, quinazolinone derivatives exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-methyl-4(3H)-quinazolinone and 6,7-dimethoxy-4(3H)-quinazolinone share the quinazolinone core structure.
Phenoxyphenyl Derivatives: Compounds like 4-phenoxyphenylacetic acid and 4-phenoxyphenylboronic acid have similar phenoxyphenyl groups.
Uniqueness
The uniqueness of 5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)pentanamide lies in its specific combination of the quinazolinone core, phenoxyphenyl group, and pentanamide chain. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenoxyphenyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c29-23(26-18-13-15-20(16-14-18)32-19-8-2-1-3-9-19)12-6-7-17-28-24(30)21-10-4-5-11-22(21)27-25(28)31/h1-5,8-11,13-16H,6-7,12,17H2,(H,26,29)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVDTFLIEDIPPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCCCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
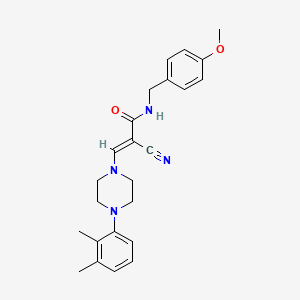
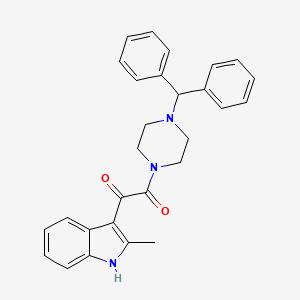

![4-(2-ethoxy-1-naphthoyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2810901.png)
![4-tert-butyl-2-oxo-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]pyrrolidine-3-carboxamide](/img/structure/B2810902.png)
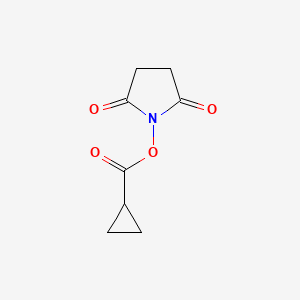

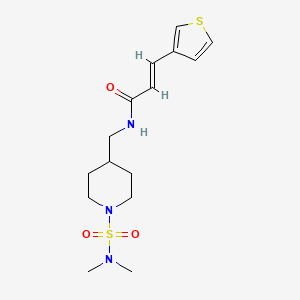
![N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2810907.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2810909.png)
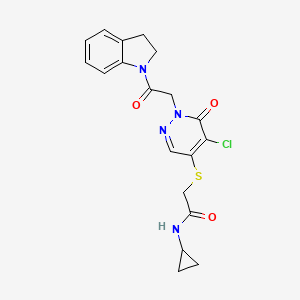
![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-5-ethylpyrimidine](/img/structure/B2810912.png)
![3-{[4-(Morpholin-4-yl)phenyl]amino}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2810913.png)
![1-(3-chloro-4-methylphenyl)-3-{[(4-methylphenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2810914.png)
